

Spectroscopic Profile of 2-Nitro-5-(pyrrolidin-1-yl)phenol: A Technical Guide

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Compound of Interest

Compound Name: 2-Nitro-5-(pyrrolidin-1-yl)phenol

Cat. No.: B3163567

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Disclaimer: Experimental spectroscopic data for the specific compound **2-Nitro-5-(pyrrolidin-1-yl)phenol** is not readily available in public databases. The following guide presents a theoretical analysis and predicted spectroscopic data based on the known spectral characteristics of its constituent functional groups: a 2-nitrophenol core and a 5-pyrrolidinyl substituent. This document is intended to guide researchers in the potential identification and characterization of this molecule.

Predicted Spectroscopic Data

The predicted spectroscopic data for **2-Nitro-5-(pyrrolidin-1-yl)phenol** is summarized below. These predictions are derived from established chemical shift and fragmentation principles, and by analogy to structurally similar compounds such as 2-nitrophenol and N-aryl pyrrolidines.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ^1H NMR Spectral Data (500 MHz, CDCl_3)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment	Notes
~10.5	s	1H	Ar-OH	Expected to be a broad singlet, chemical shift can be concentration-dependent.
~7.8 - 8.0	d	1H	Ar-H (H-3)	Ortho to the nitro group, expected to be downfield.
~6.8 - 7.0	dd	1H	Ar-H (H-4)	Ortho and meta to the pyrrolidine and nitro groups, respectively.
~6.3 - 6.5	d	1H	Ar-H (H-6)	Ortho to the pyrrolidine group, expected to be upfield.
~3.3 - 3.5	t	4H	N-CH ₂ (pyrrolidine)	Protons on carbons attached to the nitrogen.
~1.9 - 2.1	m	4H	CH ₂ -CH ₂ (pyrrolidine)	Protons on the other carbons of the pyrrolidine ring.

Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)

Chemical Shift (δ , ppm)	Assignment	Notes
~155 - 160	C-OH	Carbon attached to the hydroxyl group.
~145 - 150	C-NO ₂	Carbon attached to the nitro group.
~140 - 145	C-N (aromatic)	Carbon attached to the pyrrolidine nitrogen.
~125 - 130	Ar-CH (C-3)	Aromatic CH carbon.
~115 - 120	Ar-CH (C-4)	Aromatic CH carbon.
~105 - 110	Ar-CH (C-6)	Aromatic CH carbon.
~47 - 52	N-CH ₂ (pyrrolidine)	Carbons of the pyrrolidine ring attached to nitrogen.
~24 - 28	CH ₂ -CH ₂ (pyrrolidine)	Other carbons of the pyrrolidine ring.

Infrared (IR) Spectroscopy

Predicted IR Absorption Bands

Wavenumber (cm ⁻¹)	Intensity	Assignment
3200 - 3600	Broad	O-H stretch (phenolic)
2850 - 2960	Medium	C-H stretch (aliphatic, pyrrolidine)
1580 - 1610	Strong	C=C stretch (aromatic)
1500 - 1540	Strong, sharp	N-O asymmetric stretch (nitro group)
1330 - 1370	Strong, sharp	N-O symmetric stretch (nitro group)
1200 - 1300	Strong	C-O stretch (phenolic)
1100 - 1200	Medium	C-N stretch (aromatic amine)

Mass Spectrometry (MS)

Predicted Mass Spectrometry Fragmentation

m/z	Ion	Notes
208	[M] ⁺	Molecular ion peak.
191	[M-OH] ⁺	Loss of the hydroxyl radical.
178	[M-NO] ⁺	Loss of nitric oxide.
162	[M-NO ₂] ⁺	Loss of the nitro group.
138	[M-C ₄ H ₈ N] ⁺	Loss of the pyrrolidine group.

Experimental Protocols

The following are generalized experimental protocols for the synthesis and spectroscopic analysis of a compound like **2-Nitro-5-(pyrrolidin-1-yl)phenol**.

Synthesis

A plausible synthetic route to **2-Nitro-5-(pyrrolidin-1-yl)phenol** would involve the nucleophilic aromatic substitution of a suitable starting material, such as 5-chloro-2-nitrophenol or 5-fluoro-2-nitrophenol, with pyrrolidine in the presence of a base.

Materials:

- 5-Chloro-2-nitrophenol (or 5-fluoro-2-nitrophenol)
- Pyrrolidine
- Potassium carbonate (K_2CO_3) or other suitable base
- Dimethylformamide (DMF) or other polar aprotic solvent
- Ethyl acetate
- Brine
- Anhydrous sodium sulfate (Na_2SO_4)

Procedure:

- To a solution of 5-chloro-2-nitrophenol (1 equivalent) in DMF, add potassium carbonate (2-3 equivalents) and pyrrolidine (1.5-2 equivalents).
- Heat the reaction mixture at 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature and pour it into water.
- Extract the aqueous layer with ethyl acetate.
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to afford the desired **2-Nitro-5-(pyrrolidin-1-yl)phenol**.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR):

- ^1H and ^{13}C NMR spectra are recorded on a 400 or 500 MHz spectrometer.
- The sample is dissolved in deuterated chloroform (CDCl_3) or dimethyl sulfoxide (DMSO-d_6).
- Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy:

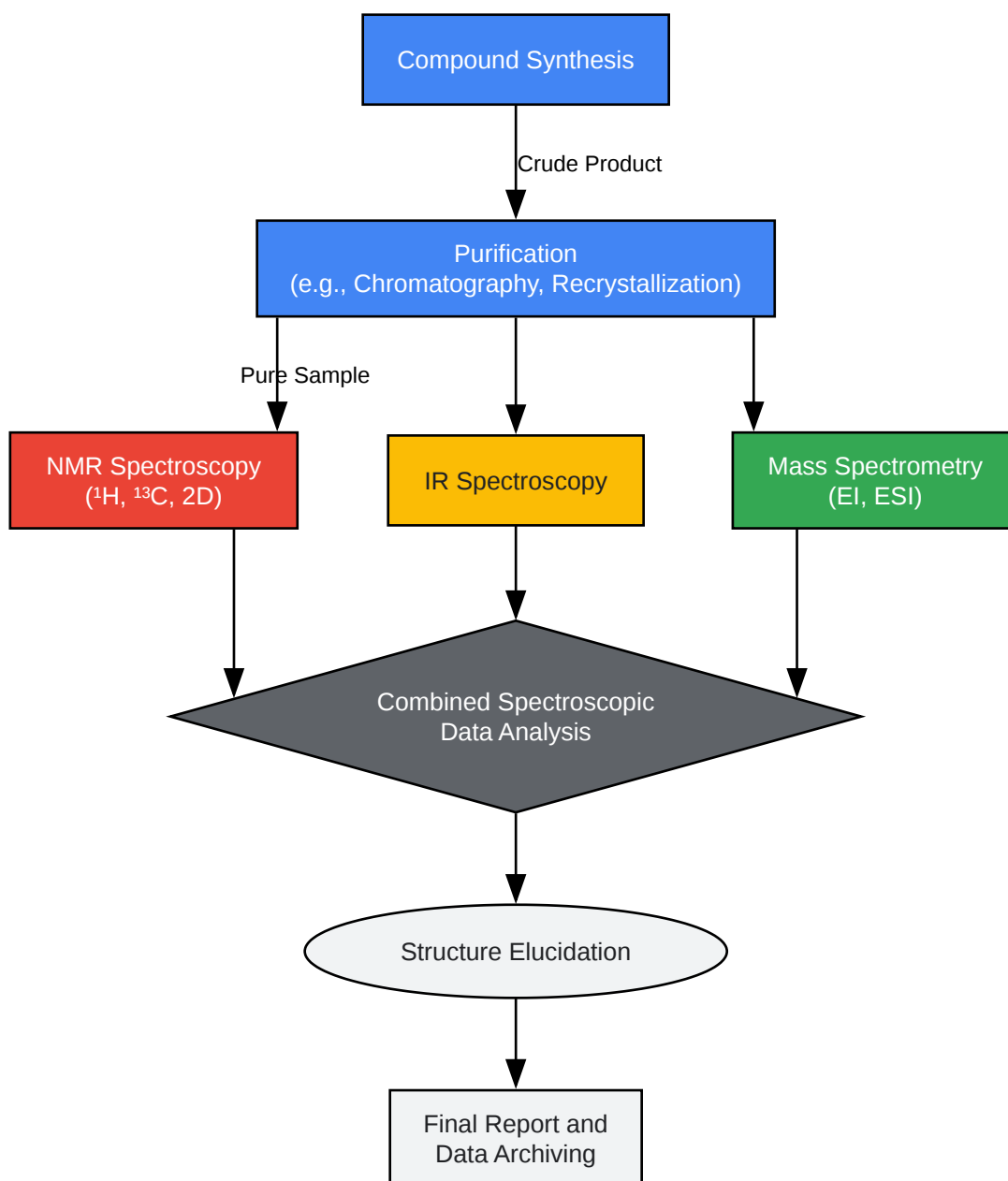
- IR spectra are recorded on a Fourier-transform infrared (FTIR) spectrometer.
- The sample can be analyzed as a thin film on a salt plate (NaCl or KBr) or as a KBr pellet.
- Data is reported in wavenumbers (cm^{-1}).

Mass Spectrometry (MS):

- Mass spectra are obtained using an electron ionization (EI) or electrospray ionization (ESI) mass spectrometer.
- The sample is introduced directly or via a gas or liquid chromatograph.
- The mass-to-charge ratio (m/z) of the molecular ion and major fragment ions are reported.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a newly synthesized compound.



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Caption: General workflow for the synthesis and spectroscopic characterization of an organic compound.

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